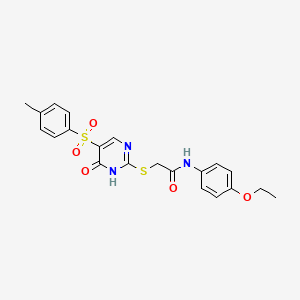![molecular formula C17H13N3O B2389468 2-{4-[(1-メチル-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)アミノ]フェニル}アセトニトリル CAS No. 1025223-99-7](/img/structure/B2389468.png)
2-{4-[(1-メチル-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン)アミノ]フェニル}アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile, also known as MIAPaCa-2, is a chemical compound that has been extensively studied in scientific research. It is a member of the indole-3-carboxaldehyde family of compounds and has been shown to have potential applications in cancer research and treatment. In
科学的研究の応用
- インドール誘導体、特にこの化合物は、潜在的な抗がん剤として有望視されています。 研究者らは、これらの化合物が癌細胞の増殖を阻害し、アポトーシスを誘導し、腫瘍の進行を阻害する能力を調べてきました .
- この化合物のインドール部分は、その抗菌特性に貢献している可能性があります。 いくつかの誘導体は、細菌、真菌、およびウイルスに対して活性を示しています .
- 一部のインドール誘導体は、その抗HIV活性について評価されています。 たとえば、新規なインドリルおよびオキソクロメニルキサンテノン誘導体のシリーズが、潜在的な抗HIV-1剤として研究されました .
抗がん特性
抗菌活性
抗HIVの可能性
作用機序
Target of Action
The compound, also known as 2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The compound’s mode of action is likely related to its indole structure. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The compound’s interaction with its targets can result in a variety of changes, depending on the specific target and the biological context .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s worth noting that the compound’s structure contains lipophilic groups, which could potentially facilitate its passage through the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological context and the targets it interacts with. Given the diverse biological activities associated with indole derivatives, the compound could potentially have a wide range of effects .
実験室実験の利点と制限
One of the advantages of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the Akt/mTOR signaling pathway and its role in cancer. However, one of the limitations of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile. One area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is to investigate its potential use in other types of cancer, such as breast cancer or lung cancer. Additionally, research could be done to optimize the synthesis method for 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile to make it more accessible for use in lab experiments.
合成法
The synthesis of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile involves the reaction of 4-aminobenzaldehyde and indole-3-carboxaldehyde in the presence of acetonitrile. The reaction is carried out under reflux conditions and the product is obtained through recrystallization. The purity of the compound is confirmed through spectroscopic analysis.
生化学分析
Biochemical Properties
The compound 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile, as an indole derivative, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions .
Cellular Effects
The compound 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects .
Temporal Effects in Laboratory Settings
The effects of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
特性
IUPAC Name |
2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-15-5-3-2-4-14(15)16(17(20)21)19-13-8-6-12(7-9-13)10-11-18/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMOBDUSSZLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)CC#N)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2389391.png)
![N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2389392.png)

![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2389400.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)
![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)
